molecular formula C21H15ClF4N4O3 B11676141 N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11676141
M. Wt: 482.8 g/mol
InChI Key: VUJLUDFOESRLRP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzodioxole ring, a chlorinated phenyl group, a fluorinated phenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorinated and fluorinated phenyl groups. The final steps involve the formation of the pyrazolo[1,5-a]pyrimidine core and the attachment of the trifluoromethyl group. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammation.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Compared to other similar compounds, N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

These comparisons highlight the distinctiveness of this compound and its potential for unique applications.

Properties

Molecular Formula

C21H15ClF4N4O3

Molecular Weight

482.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O3/c22-17-18(20(31)27-12-5-6-14-15(7-12)33-9-32-14)29-30-16(21(24,25)26)8-13(28-19(17)30)10-1-3-11(23)4-2-10/h1-7,13,16,28H,8-9H2,(H,27,31)

InChI Key

VUJLUDFOESRLRP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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